molecular formula C19H25N3O4S2 B13002902 1,4-Bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine

1,4-Bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine

Cat. No.: B13002902
M. Wt: 423.6 g/mol
InChI Key: NEJZOSOGFFNALR-UHFFFAOYSA-N
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Description

1,4-Bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine is a complex organic compound that features a diazepane ring substituted with two 4-methylbenzenesulfonyl groups and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine typically involves a multistep processSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings or the diazepane ring .

Scientific Research Applications

1,4-Bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4-Bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine is unique due to the presence of the 4-methylbenzenesulfonyl groups, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may offer distinct advantages in certain applications compared to its analogs.

Properties

Molecular Formula

C19H25N3O4S2

Molecular Weight

423.6 g/mol

IUPAC Name

1,4-bis-(4-methylphenyl)sulfonyl-1,4-diazepan-6-amine

InChI

InChI=1S/C19H25N3O4S2/c1-15-3-7-18(8-4-15)27(23,24)21-11-12-22(14-17(20)13-21)28(25,26)19-9-5-16(2)6-10-19/h3-10,17H,11-14,20H2,1-2H3

InChI Key

NEJZOSOGFFNALR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC(C2)N)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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